p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate chemical properties
p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate chemical properties
An In-depth Technical Guide to p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate, a specialized chromogenic substrate likely designed for the detection of sulfatase enzyme activity. As direct literature on this specific salt is scarce, this document synthesizes information from its constituent components: the chromogenic core, 5-bromo-4-chloro-1H-indol-3-yl sulfate, and the counter-ion, p-toluidine. We will explore the compound's inferred chemical properties, propose a viable synthetic pathway, and detail its mechanism of action in enzymatic assays. This guide serves as a foundational resource for researchers intending to utilize this substrate in histochemistry, microbiology, and molecular biology, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Chemistry of Indolyl-Based Chromogenic Detection
The detection and quantification of specific enzyme activity are cornerstones of modern biological research. Chromogenic substrates are indispensable tools in this field, providing a visual readout of an enzyme's presence and activity. The family of halogenated indolyl substrates is particularly prominent. The most famous member, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), is universally used for detecting β-galactosidase activity in applications like blue-white screening for molecular cloning.[1][2][3]
These substrates share a common mechanistic principle. They are composed of a substituted indole core linked to a specific chemical moiety that is a target for a particular enzyme. The complete molecule is colorless and soluble.[1] Upon enzymatic cleavage of this bond, a 5-bromo-4-chloro-3-hydroxyindole (indoxyl) intermediate is released.[3][4] This intermediate is highly unstable and undergoes rapid, spontaneous dimerization and subsequent air oxidation to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and highly insoluble precipitate.[3] This localized color formation allows for precise identification of enzymatic activity, for instance, in bacterial colonies or stained tissues.
p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate is an analogue in this class, designed specifically as a substrate for sulfatase (also known as arylsulfatase) enzymes.[5] The sulfate ester linkage is the target for enzymatic hydrolysis. The choice of a p-toluidine counter-ion, as opposed to a more common potassium or sodium ion, may offer specific advantages in terms of solubility, stability, or cell permeability, making it a potentially valuable alternative for certain experimental systems.
Core Chemical Properties
The target compound is an organic salt formed via an acid-base interaction between the acidic 5-bromo-4-chloro-1H-indol-3-yl sulfuric acid and the basic aromatic amine, p-toluidine.
Chemical Structure
The structure consists of the p-toluidinium cation and the 5-bromo-4-chloro-1H-indol-3-yl sulfate anion.
Caption: Ionic structure of the target compound.
Physicochemical Data
The properties of the full salt are derived from its constituent ions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrClN₂O₄S | Calculated |
| Molecular Weight | 449.71 g/mol | Calculated |
| Appearance | White to off-white or pale yellow crystalline powder | Inferred from components[6][7] |
| Anion Formula | C₈H₄BrClNO₄S⁻ | [8][9] |
| Anion MW | 344.64 g/mol | [8] |
| Cation Formula | C₇H₁₀N⁺ | |
| Cation MW | 108.16 g/mol | |
| Solubility | Likely soluble in DMF and DMSO; low solubility in water | Inferred from related substrates[1][10] |
| Storage | Store at -20°C, desiccated, and protected from light | Inferred from related substrates[8][10] |
Synthesis and Characterization
While not commercially widespread, p-toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate can be synthesized through a logical, multi-step process followed by salt formation.
Synthetic Rationale
The synthesis involves two primary stages:
-
Sulfation of 5-bromo-4-chloro-3-hydroxyindole: The precursor indole is sulfated to create the sulfate ester. This is a common transformation in organic chemistry.
-
Salt Formation: The resulting indolyl sulfuric acid (or its more stable potassium salt) is reacted with p-toluidine. The basic amine group of p-toluidine will be protonated by the acidic sulfate group, forming the desired p-toluidinium salt. This is a standard acid-base reaction.[11]
Proposed Experimental Protocol: Synthesis
This protocol is a proposed route based on standard organic chemistry principles and syntheses of similar compounds.[12][13]
Step 1: Synthesis of 5-bromo-4-chloro-1H-indol-3-yl sulfate (Potassium Salt)
-
Start with commercially available 5-bromo-4-chloro-1H-indole.
-
Dissolve the indole in a suitable aprotic solvent (e.g., pyridine or DMF).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a sulfating agent, such as a sulfur trioxide pyridine complex, to the solution while stirring. Maintain the temperature at 0°C.
-
Allow the reaction to stir for several hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a cold aqueous solution of potassium hydroxide (KOH).
-
The potassium salt of the product should precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or ether) to remove impurities, and dry under vacuum.
Step 2: Formation of the p-Toluidine Salt
-
Dissolve the 5-bromo-4-chloro-3-indolyl sulfate potassium salt from Step 1 in a minimal amount of hot water or a suitable polar solvent.
-
In a separate flask, dissolve an equimolar amount of p-toluidine in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add the p-toluidine solution to the indolyl sulfate solution with stirring.
-
The p-toluidine salt, being a larger organic salt, is expected to be less soluble and should precipitate upon formation or cooling.
-
Collect the resulting solid by filtration.
-
Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/hexane).
-
Dry the final crystalline product under vacuum.
Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of both the p-toluidinium and the indolyl sulfate structures and their correct stoichiometry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation and anion.
-
FT-IR Spectroscopy: To identify key functional groups, such as the S=O stretch of the sulfate and N-H stretches of the amine and indole.
-
Melting Point Analysis: To assess the purity of the final product.
Mechanism of Action in Enzymatic Assays
The utility of this compound lies in its ability to produce a distinct color signal exclusively in the presence of sulfatase activity.
The Chromogenic Reaction Pathway
The detection process occurs in a three-step cascade:
-
Enzymatic Hydrolysis: A sulfatase enzyme recognizes and cleaves the sulfate ester bond of the substrate. This reaction releases the colorless, soluble 5-bromo-4-chloro-3-hydroxyindole intermediate and a sulfate ion.
-
Dimerization: The liberated 5-bromo-4-chloro-3-hydroxyindole is unstable and spontaneously dimerizes with a second molecule of its kind.
-
Oxidation: In the presence of atmospheric oxygen, the dimer is rapidly oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo. This final product is a vibrant blue, insoluble precipitate that marks the site of enzyme activity.
Workflow Visualization
The entire process from substrate to signal can be visualized as follows:
Caption: Reaction pathway for sulfatase detection.
Protocols for Application
The following are generalized protocols. Researchers must optimize concentrations and incubation times for their specific experimental systems.
Preparation of Stock Solution
Rationale: Due to low aqueous solubility, a concentrated stock solution in an organic solvent is required. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used.[1]
Protocol:
-
Weigh out the required amount of p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate in a sterile microfuge tube.
-
Add high-purity DMF or DMSO to achieve a final concentration of 20-50 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
Protocol for Histochemical Staining of Tissues
Application: To visualize the spatial distribution of sulfatase activity within a tissue section.
Protocol:
-
Prepare tissue sections as required (e.g., cryosections or paraffin-embedded sections after deparaffinization and rehydration).
-
Prepare a staining solution by diluting the stock solution into an appropriate buffer (e.g., 0.1 M Tris-HCl or PBS, pH 7.0-7.5) to a final concentration of 0.1-0.5 mg/mL.
-
Cover the tissue section with the staining solution and incubate in a humidified chamber at 37°C. Incubation times can range from 30 minutes to several hours, depending on the level of enzyme activity.
-
Monitor the development of the blue color under a microscope.
-
Once the desired signal intensity is reached, stop the reaction by washing the slide with buffer.
-
Counterstain if desired (e.g., with Nuclear Fast Red).
-
Dehydrate, clear, and mount the slides for microscopic analysis.
Protocol for Detection in Bacterial Colonies
Application: To identify bacterial colonies expressing sulfatase activity on an agar plate.
Protocol:
-
Prepare the appropriate agar medium for your bacterial strain. Autoclave and cool to 50-55°C.
-
Add the substrate stock solution to the molten agar to a final concentration of 40-80 µg/mL. Mix gently but thoroughly to ensure even distribution.
-
Pour the plates and allow them to solidify.
-
Plate the bacterial culture and incubate under appropriate conditions.
-
Colonies expressing active sulfatase will hydrolyze the substrate, resulting in the accumulation of the blue precipitate, giving them a distinct blue color.
Conclusion
p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate represents a valuable, albeit specialized, tool for the detection of sulfatase activity. By understanding its chemical properties and mechanism of action—derived from its well-characterized indolyl core and p-toluidine counter-ion—researchers can effectively deploy it in a variety of applications. The p-toluidine salt may provide unique solubility or stability characteristics compared to more common inorganic salts, warranting its consideration for assay development and optimization. This guide provides the foundational knowledge for scientists to synthesize, characterize, and apply this potent chromogenic substrate in their research endeavors.
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